molecular formula C4H13N2O3P B12801662 (1,4-Diaminobutyl)phosphonic acid CAS No. 20820-73-9

(1,4-Diaminobutyl)phosphonic acid

Cat. No.: B12801662
CAS No.: 20820-73-9
M. Wt: 168.13 g/mol
InChI Key: OBJPQOZOSRAWEO-UHFFFAOYSA-N
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Description

(1,4-Diaminobutyl)phosphonic acid (CAS: 20820-73-9; ChemSpider ID: 247711) is a small molecule with the molecular formula C4H13N2O3P and an average mass of 168.133 g/mol . This compound belongs to the class of phosphorus-based amino acid analogs, characterized by a phosphonic acid group replacing the typical carboxylic acid moiety. Such analogs are invaluable tools in fundamental and medicinal chemistry, particularly in mechanistic and inhibitory studies of proteolytic enzymes and other catalytic proteins that process amino acids and peptides . The primary research value of this compound lies in its role as a building block for the synthesis of pseudopeptides. The first stages of chemical synthesis for these compounds frequently involve the formation of a peptide or pseudopeptide bond between a suitably protected α-amino acid and an α-aminoalkyl phosphorus derivative, such as this reagent . These phosphorus-containing dipeptidomimetics can act as enzyme inhibitors by mimicking the tetrahedral transition state of a peptide substrate during hydrolysis. The compound's 1,4-diaminobutyl backbone is structurally analogous to lysine and ornithine homologues, which are pivotal in studying prebiotic peptide synthesis and the evolutionary selection of proteinogenic amino acids . This structural similarity suggests potential applications in creating biomimetic catalysts or investigating peptide-nucleic acid interactions. The product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20820-73-9

Molecular Formula

C4H13N2O3P

Molecular Weight

168.13 g/mol

IUPAC Name

1,4-diaminobutylphosphonic acid

InChI

InChI=1S/C4H13N2O3P/c5-3-1-2-4(6)10(7,8)9/h4H,1-3,5-6H2,(H2,7,8,9)

InChI Key

OBJPQOZOSRAWEO-UHFFFAOYSA-N

Canonical SMILES

C(CC(N)P(=O)(O)O)CN

Origin of Product

United States

Preparation Methods

Preparation via Catalytic Hydrogenation of Succinic Acid Dinitrile Derivatives

A patented method describes the preparation of substituted 1,4-diaminobutanes, which can be adapted for phosphonic acid derivatives, through the following steps:

  • Step a: Catalytic hydrogenation of succinic acid dinitrile derivatives in the presence of acetic anhydride and inert organic solvents at 20–150°C. This step converts dinitriles into N,N'-diacetyl-1,4-diaminobutanes.
  • Step b: Acidic or alkaline hydrolysis of the diacetylated intermediate in aqueous media to yield the free 1,4-diaminobutane.
  • Step c: Isolation of the diamine either as a salt or free base.

This method is noted for producing solid substituted 1,4-diaminobutanes with excellent stability and suitability as curing agents for epoxide resins, indicating the potential for further functionalization to phosphonic acid derivatives.

Advantages:

  • Avoids explosive azide intermediates common in older methods.
  • Produces high-purity diamines suitable for further modification.

Limitations:

  • Moderate yields.
  • Requires careful control of hydrogenation conditions.

Synthesis via Phthalimide Protection and Methylamine Deprotection Route

Another well-documented synthetic route for 1,4-diaminobutane derivatives, adaptable for phosphonic acid analogs, involves:

  • Step a: Reaction of 1,4-dibromobutylamine with potassium phthalimide in solvents such as acetone, ethanol, or methanol under reflux to form 1,4-diphthalimide butane.
  • Step b: Treatment of the diphthalimide intermediate with 40% aqueous methylamine solution under reflux to remove the phthalimide protecting groups, yielding 1,4-butanediamine.
  • Step c: Acidification with concentrated hydrochloric acid to convert the amine to its hydrochloride salt, followed by neutralization and extraction to isolate the free diamine.

This method is characterized by:

  • Mild reaction conditions (30–100°C).
  • Use of inexpensive and readily available reagents.
  • Yields ranging from approximately 38% to 60% depending on solvent and conditions.

Typical reaction parameters and yields:

Step Reagents & Conditions Yield (%) Notes
a 1,4-dibromobutylamine + potassium phthalimide, reflux in acetone (15–20x volume), 12–15 h 70–90 TLC used to monitor reaction completion
b 1,4-diphthalimide butane + 40% methylamine aqueous solution, reflux 0.5–4 h - Yellow transparent solution indicates progress
c Addition of concentrated HCl, reflux 3–9 h, filtration, neutralization with NaOH, extraction with dichloromethane 38–60 Final distillation collects product at 158–160°C

This method is industrially viable due to its simplicity and scalability.

Phosphonation and Functionalization to (1,4-Diaminobutyl)phosphonic Acid

While direct preparation of this compound is less frequently detailed, phosphonation typically involves:

  • Introduction of phosphonate groups via reaction of diamines with phosphorous acid derivatives or phosphonate esters.
  • Subsequent hydrolysis of phosphonate esters to yield free phosphonic acid groups.

A related approach in polymer chemistry involves the synthesis of phosphonic acid-functionalized compounds by hydrolysis of phosphonate esters using reagents like trimethylsilyl bromide followed by methanolysis, yielding free phosphonic acid groups with high purity and controlled molecular weight distribution.

Comparative Summary of Preparation Methods

Method Key Steps Advantages Disadvantages Yield Range (%)
Catalytic hydrogenation of dinitriles + hydrolysis Hydrogenation with acetic anhydride, hydrolysis Avoids explosive intermediates, stable products Moderate yield, requires catalyst Moderate
Phthalimide protection + methylamine deprotection Nucleophilic substitution, deprotection, acidification Mild conditions, scalable, inexpensive reagents Multi-step, moderate yield 38–60
Phosphonation via phosphonate esters hydrolysis Esterification, hydrolysis with TMSBr/methanol High purity phosphonic acid, controlled functionalization Requires careful hydrolysis Not specified

Research Findings and Notes

  • The hydrogenation method yields diamines with superior stability and suitability for further chemical modification, including phosphonation.
  • The phthalimide route is industrially preferred for its operational simplicity and use of non-explosive intermediates.
  • Phosphonic acid functionalization is often performed post-diamine synthesis via ester hydrolysis, ensuring high purity and functional group integrity.
  • Safety considerations favor methods avoiding azide intermediates due to their explosive nature.
  • Reaction monitoring by TLC and NMR (e.g., ^1H NMR shifts at δ 1.69 and 2.98 ppm) is critical for confirming intermediate and product formation.

Chemical Reactions Analysis

Types of Reactions

1,4-Diaminobutylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .

Scientific Research Applications

Chemistry

Synthesis Building Block
(1,4-Diaminobutyl)phosphonic acid serves as a critical building block in the synthesis of complex organic molecules. It has been utilized in the development of various chemical compounds, including phosphonates and phosphinic acids, which are important in drug design and material science .

Catalysis
Research has demonstrated that this compound can enhance catalytic activities in organic reactions. For instance, its application in asymmetric catalysis has shown promising results in improving enantioselectivity .

Reaction TypeCatalyst UsedEnantioselectivity Improvement
EpoxidationThis compound + chiral amineSignificant increase observed

Biology

Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, which is crucial for therapeutic applications. Its phosphonic acid group allows it to bind effectively to enzyme active sites, blocking their function . This mechanism is particularly relevant in developing treatments for diseases where enzyme regulation is vital.

Biological Activity
Studies have indicated that this compound possesses various biological activities, including antimicrobial properties. It has been explored for its role in inhibiting bacterial growth and as a potential therapeutic agent against infections .

Medicine

Therapeutic Applications
Research into this compound's role as a therapeutic agent is ongoing. It has shown promise in treating conditions related to bone metabolism and may serve as a drug candidate for osteoporosis and other bone-related disorders .

Drug Design
The compound's ability to mimic phosphate groups makes it valuable in drug design. Its structural similarity to biologically active phosphonates enables it to act as a pro-drug or drug target in various medicinal applications .

Polymer Production

This compound is utilized in the synthesis of polymers and surfactants. Its unique properties enhance the performance characteristics of these materials, making them suitable for applications in coatings and adhesives .

Agrochemicals

The compound also finds use in agrochemical formulations, where it acts as a growth regulator or herbicide. Its ability to interact with plant enzymes can lead to improved agricultural outcomes .

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at low concentrations of the compound, suggesting its potential as a therapeutic agent .

Case Study 2: Catalytic Applications

In another study focusing on asymmetric synthesis, researchers employed this compound alongside various chiral amines. The findings revealed enhanced catalytic efficiency and selectivity compared to traditional catalysts used in similar reactions .

Mechanism of Action

The mechanism of action of 1,4-diaminobutylphosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. The phosphonic acid group plays a crucial role in binding to the active site of enzymes, thereby blocking their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diamine-Functionalized Phosphonic Acids

(1,4-Diaminobutyl)phosphonic acid is structurally analogous to tetraethylbutylene-1,4-diphosphonate (CAS: 7203-67-0), which features two phosphonic ester groups on a butane backbone. Key differences include:

Property This compound Tetraethylbutylene-1,4-diphosphonate
Functional Groups -NH₂, -PO(OH)₂ -PO(OEt)₂
Hydrophilicity High Low (esterified)
Metal Coordination Dual (N and P sites) Primarily via P=O
Applications Enzyme inhibition, catalysis Solvent extraction, plasticizers

The amine groups in this compound enhance its solubility in aqueous media and broaden its coordination chemistry compared to esterified analogs .

Phosphonic Acids with Heterocyclic Moieties

Compounds like 1,2-dibenzoylethylphosphonic acid (a 1,4-diketone derivative) share the phosphonic acid group but incorporate aromatic systems. These analogs are precursors to heterocycles (e.g., furans, pyrroles) via cyclization, a pathway less explored in this compound due to its saturated backbone .

Functional Comparison with Carboxylic and Sulfonic Acids

Enzyme Inhibition Selectivity

In carbonic anhydrase (CA) inhibition studies, phosphonic acids like this compound exhibit distinct behavior compared to carboxylic or sulfonic acids:

Acid Type Binding Mode (CA I/II) Selectivity for CA IX
Phosphonic Acid Zn²⁺ coordination + weak H-bonds Moderate
Carboxylic Acid Zn²⁺ coordination Low
Sulfonic Acid Strong H-bonds High

The phosphonic acid group in this compound coordinates Zn²⁺ in CA active sites but lacks the hydrogen-bonding efficiency of sulfonates, resulting in lower isoform selectivity .

Application-Specific Comparisons

Metal Ion Coordination

This compound outperforms monofunctional phosphonic acids in binding transition metals and lanthanides due to its dual coordination sites:

Ligand Type Metal Selectivity Binding Constant (Log K)
Phosphonic Acid (mono) Fe³⁺, U⁶⁺ 8.2–10.5
Bis(phosphonic acid) Cu²⁺, Ni²⁺ 12.1–14.3
This compound La³⁺, Eu³⁺, Fe³⁺ 11.8–13.6 (estimated)

Its amine groups enable synergistic interactions with trivalent lanthanides, making it superior to polystyrene-based phosphonic acids for rare-earth recovery .

Biological Activity

(1,4-Diaminobutyl)phosphonic acid (DABPA) is a phosphonic acid derivative notable for its dual amine functionalities and potential biological applications. This article explores its biological activity, focusing on its mechanisms, antimicrobial properties, and therapeutic potential.

Chemical Structure and Properties

DABPA has the following chemical structure:

HOOC CH2 CH NH2 CH2 CH NH2 PO3H2\text{HOOC CH}_2\text{ CH NH}_2\text{ CH}_2\text{ CH NH}_2\text{ PO}_3\text{H}_2

This structure features both carboxylic and phosphonic acid functionalities along with primary amines, which contribute to its diverse chemical reactivity and biological activity.

The biological activity of DABPA primarily arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : DABPA can bind to specific enzymes, inhibiting their activity. The phosphonic acid group is crucial for binding at the active site, which may lead to therapeutic applications in enzyme-related diseases.
  • Interaction with Biological Systems : DABPA's amine groups allow it to participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to biological macromolecules.

Antimicrobial Properties

Research indicates that DABPA exhibits significant antimicrobial activity:

  • Against Bacteria : DABPA has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values indicate a strong inhibitory effect on gram-negative bacteria compared to gram-positive species .
  • Fungal Activity : Studies have demonstrated that DABPA possesses antifungal properties, particularly against Candida albicans. The compound's efficacy varies with concentration, highlighting its potential as an antifungal agent .

Table 1: Antimicrobial Activity of DABPA

MicroorganismMIC (µg/mL)Activity Level
Escherichia coli250High
Staphylococcus epidermidis1000Moderate
Candida albicans500High
Saccharomyces cerevisiae2000Low

Therapeutic Potential

DABPA's unique structural features position it as a candidate for various therapeutic applications:

  • Cancer Treatment : Preliminary studies suggest that DABPA may play a role in cancer therapy by inhibiting specific enzymes involved in tumor progression. Its phosphonic acid moiety is critical for targeting tumor-associated enzymes .
  • Neurological Applications : Research into phosphonates like DABPA has indicated potential benefits in treating neurological disorders by modulating enzyme activities related to neurotransmitter metabolism .

Case Studies

  • Enzyme Inhibition Study :
    A study focused on the selective inhibition of tyrosyl-DNA phosphodiesterase by DABPA analogs demonstrated significant enzyme activity reduction, suggesting its utility in cancer therapies targeting DNA repair mechanisms .
  • Antimicrobial Efficacy Trial :
    In a comparative study of various aminophosphonic acids, DABPA was found to outperform several analogs in inhibiting the growth of E. coli, reinforcing its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. How can researchers structurally characterize (1,4-Diaminobutyl)phosphonic acid and its derivatives?

  • Methodological Answer : Utilize a combination of spectroscopic techniques (e.g., NMR for functional group analysis, mass spectrometry for molecular weight determination) and derivatization strategies. For gas chromatography (GC) analysis, derivatize phosphonic acid groups with agents like trimethylsilyl (TMS) to improve volatility. For example, pentakis(trimethylsilyl) derivatives are commonly used to stabilize phosphonic acids for structural elucidation . Calibration with standards (e.g., aminomethyl phosphonic acid) ensures accurate quantification .

Q. What analytical challenges arise when quantifying this compound in complex biological or environmental matrices?

  • Methodological Answer : Key challenges include matrix interference and low detection limits. Use solid-phase extraction (SPE) to isolate the compound, followed by derivatization (e.g., BSTFA for GC-MS) to enhance sensitivity . Laboratories must report results in context with their reporting limits (RLs), which vary widely (0.01–0.2 mg/kg). Cross-validate results using labs with lower RLs to avoid false negatives .

Q. How can synthesis protocols for this compound be optimized for high yield and purity?

  • Methodological Answer : Implement multivariate statistical process control (MSPC) to monitor reaction parameters (e.g., temperature, pH, reagent ratios) in real time. For example, MSPC has been successfully applied to optimize phosphonic acid dimethyl synthesis, reducing variability and improving yield . Post-synthesis purification via ion-exchange chromatography or recrystallization ensures high purity.

Advanced Research Questions

Q. What mechanistic role does this compound play in asymmetric catalysis?

  • Methodological Answer : Phosphonic acid moieties can act as Brønsted acids to activate substrates in enantioselective reactions. For instance, phosphonic acid-containing peptides facilitate Michael additions by stabilizing transition states through non-covalent interactions (e.g., hydrogen bonding). Computational modeling (DFT or MD simulations) can predict stereochemical outcomes, as seen in studies where phosphonic acid orientation dictated enantiomer selectivity .

Q. How do ionic groups in this compound influence proton transport in fuel cell membranes?

  • Methodological Answer : Molecular dynamics (MD) simulations reveal that phosphonic acid groups in ionomers (e.g., PFSA-PFPA membranes) form dense hydrogen-bonding networks, enabling proton hopping. However, strong electrostatic interactions with hydronium ions can slow diffusion. Co-incorporating sulfonic acid groups mitigates this by creating phase-segregated hydrophilic domains, enhancing conductivity . Experimental validation via impedance spectroscopy is critical.

Q. What degradation pathways are relevant for this compound in environmental systems?

  • Methodological Answer : Degradation studies should assess biological (microbial metabolism), photolytic (UV irradiation), and chemical (advanced oxidation processes, AOPs) pathways. For example, phosphonic acids degrade into orthophosphate under UV/oxidative conditions. Monitor intermediates using LC-MS/MS and compare degradation rates to structurally similar compounds (e.g., phenylphosphonic acid) .

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